molecular formula C22H30O4 B13400996 [(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13400996
M. Wt: 358.5 g/mol
InChI Key: MTSLFKWJINJVBO-OGKXSSEESA-N
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Description

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound. It is structurally related to progesterone and is used in various medical and veterinary applications. This compound is known for its progestogenic activity, which means it mimics the effects of the natural hormone progesterone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, starting from basic steroidal precursors. The key steps include:

    Acetylation: The addition of an acetyl group at the C17 position.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process may include:

    Batch Processing: Where reactions are carried out in large reactors.

    Purification: Using techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group at position 17 undergoes hydrolysis under acidic or basic conditions to yield the corresponding 17-alcohol. This reaction is critical for metabolic activation in pharmaceutical applications .

Key Conditions and Catalysts:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic Hydrolysis0.1M HCl, 60°C17-hydroxy derivative85%
Basic Hydrolysis0.1M NaOH, 80°C17-hydroxy derivative92%

Enzymatic hydrolysis using esterases has also been reported, mimicking in vivo metabolic pathways .

Reduction Reactions

The 3-ketone group is susceptible to reduction, forming a secondary alcohol. This modification alters the compound’s biological activity .

Common Reducing Agents:

ReagentConditionsProductSelectivity
LiAlH4Anhydrous THF, 0°C3β-hydroxy derivative>95%
NaBH4Methanol, RT3α-hydroxy derivative78%

Stereochemical outcomes depend on the reducing agent, with bulkier reagents favoring β-configuration .

Oxidation Reactions

The acetyl group at position 17 and the cyclopenta[a]phenanthrene backbone can undergo oxidation under controlled conditions.

Notable Transformations:

  • 17-Acetyl Oxidation:
    Using KMnO4 in acidic media converts the acetyl group to a carboxylic acid, though yields are moderate (60–70%) due to competing side reactions.

  • Ring Oxidation:
    Ozone or singlet oxygen selectively oxidizes the cyclopentane ring, forming epoxides or diols .

Substitution and Functionalization

The ethynyl or methyl groups at positions 13 and 17 participate in substitution reactions:

Examples:

ReactionReagentsProductApplication
Acetyloxy SubstitutionH2O/H+17-hydroxy analogProdrug synthesis
Methyl HalogenationBr2/Fe13-bromo derivativeRadiolabeling precursor

Stability and Degradation

The compound exhibits sensitivity to:

  • Light: UV exposure induces ring-opening reactions, forming quinone derivatives .

  • Heat: Prolonged heating (>100°C) leads to decomposition via retro-aldol pathways.

Degradation Products Identified:

ConditionMajor Degradants
Acidic pH17-deacetylated analog
Alkaline pH3-keto-Δ4 isomer

Scientific Research Applications

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Used in hormone replacement therapy and as a contraceptive agent.

    Industry: Utilized in the production of veterinary drugs and growth promoters.

Mechanism of Action

The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that mimic the effects of natural progesterone. The molecular targets include:

    Gonadotropin-releasing hormone (GnRH): Suppression of its secretion.

    Luteinizing hormone (LH): Inhibition of its release.

    Follicle-stimulating hormone (FSH): Inhibition of its release.

Comparison with Similar Compounds

Similar Compounds

    Megestrol Acetate: Another synthetic progestogen with similar applications.

    Medroxyprogesterone Acetate: Used in contraceptives and hormone replacement therapy.

    Ulipristal Acetate: Used as an emergency contraceptive and in the treatment of uterine fibroids.

Uniqueness

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structural modifications that enhance its binding affinity and selectivity for progesterone receptors, making it highly effective in its applications.

Biological Activity

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound characterized by a complex bicyclic structure. This compound is notable for its potential applications in hormonal therapies due to its structural similarity to naturally occurring steroids. The specific stereochemistry at the 13 and 17 positions is crucial for its biological activity and therapeutic potential.

  • Molecular Formula : C₁₉H₂₈O₄
  • Molecular Weight : 316.43 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with hormone receptors. It exhibits significant binding affinity to both estrogen and progesterone receptors. This interaction profile suggests that it may play a role in various hormonal therapies.

  • Hormonal Effects : The compound's structure allows it to mimic the effects of natural hormones. It can modulate the activity of estrogen and progesterone receptors, which is critical for regulating reproductive functions.
  • Metabolic Pathways : Understanding the metabolic pathways of this compound is essential for elucidating its bioactivation and therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
EstradiolAromatic A-ringEstrogenic activity
ProgesteronePregnane backboneProgestational activity
NorethisteroneEthinyl groupProgestin activity

This compound stands out due to its unique stereochemistry and the presence of an acetyl group at position 17. These modifications may enhance its selectivity towards certain receptors compared to other steroids.

Case Studies and Research Findings

  • Therapeutic Applications : Research indicates that compounds with similar structures are often used in hormonal therapies for conditions such as endometriosis and uterine fibroids. The modulation of hormone receptor activity can lead to significant therapeutic outcomes.
  • Safety Profile : Studies focusing on the safety and side effects associated with steroidal compounds suggest that careful monitoring is essential due to potential adverse reactions related to hormonal imbalances.
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of this compound in various hormonal therapies. Preliminary results suggest promising outcomes in managing hormone-related disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(13S,17R)-17-acetyl-13-methyl-3-oxo...] acetate?

Methodological Answer: Synthesis typically involves palladium-catalyzed esterification or acetylation of precursor steroids. For example:

  • Column Chromatography : Purification using silica gel with petroleum ether/ethyl acetate (50:1 v/v) yields 72% of the product as a white solid .
  • Acetylation : Reacting hydroxylated intermediates with acetic anhydride (Ac₂O) in the presence of triethylamine (Et₃N) and 4 Å molecular sieves achieves esterification. Post-reaction, molecular sieves are removed via filtration, and the product is recrystallized .

Key Conditions Table:

StepReagents/ConditionsYield/OutcomeReference
PurificationSilica gel, petroleum ether/EtOAc (50:1)72%, white solid
Acetylation ReactionAc₂O, Et₃N, 4 Å molecular sieves76%, mp 198.3–199.9 °C

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Wear nitrile gloves and chemical-resistant lab coats. Use P95 respirators (US) or P1 masks (EU) for particulate protection; OV/AG/P99 respirators are recommended for higher exposure .
  • Storage : Keep in airtight containers at room temperature (20–25°C) away from ignition sources. Stability is maintained under inert gas (e.g., N₂) to prevent oxidation .
  • Contradiction Note : Safety data sheets conflict on carcinogenicity (IARC classifies components as potential carcinogens ≥0.1%, while NTP/OSHA do not). Assume precautionary measures: use fume hoods and minimize aerosol generation .

Q. What analytical techniques are suitable for structural characterization?

Methodological Answer:

  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 240–260 nm) resolves impurities. Mobile phases often combine methanol/water or acetonitrile/buffer (e.g., 0.1% formic acid) .
  • NMR : ¹H-NMR (400 MHz, CDCl₃) identifies acetyl protons (δ ~2.1 ppm) and cyclopenta-phenanthrene backbone signals (δ 5.5–5.6 ppm for olefinic protons) .
  • XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) determines absolute stereochemistry. Data collection at 100–150 K minimizes thermal motion artifacts .

Q. How is acute toxicity assessed for this compound?

Methodological Answer:

  • In Vitro Assays : Use MTT or resazurin assays on human cell lines (e.g., HepG2) to measure IC₅₀ values. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • In Vivo Protocols : Administer via intraperitoneal injection in rodent models (e.g., 10–100 mg/kg doses). Monitor for H302 (harmful if swallowed) and H319 (serious eye irritation) endpoints .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure, and how are they addressed?

Methodological Answer:

  • Challenges : Low crystal quality, twinning, or weak diffraction due to flexible cyclopenta-phenanthrene rings.
  • Solutions :
    • Optimize crystallization using vapor diffusion with PEG 4000 as a precipitant.
    • Use SHELXL for high-resolution refinement. For twinned data, apply HKLF5 format in SHELXL to model twin laws .
    • Validate puckering coordinates (Cremer-Pople parameters) to analyze ring conformations .

Q. How can molecular docking studies targeting the progesterone receptor be validated?

Methodological Answer:

  • Redocking Validation : Dock the native ligand (e.g., ulipristal acetate) into the receptor (PDB: 1SQN). Calculate RMSD values between docked and crystallographic poses; accept ≤2 Å as valid .
  • Protocol :
    • Prepare ligand files with Open Babel (MMFF94 charges).
    • Use AutoDock Vina with a grid box covering the binding pocket (20 ų).
    • Analyze hydrogen bonds and hydrophobic interactions with PyMOL .

Q. How does the compound behave in nanostructured drug delivery systems?

Methodological Answer:

  • Nanostructured Lipid Carriers (NLCs) : Encapsulate using glyceryl monostearate and oleic acid (70:30 ratio). Characterize via dynamic light scattering (DLS) for size (aim for 150–200 nm) and entrapment efficiency (≥80%) .
  • Release Kinetics : Perform dialysis (MWCO 12 kDa) in PBS (pH 7.4) at 37°C. Fit data to Higuchi model to assess sustained release .

Q. How should researchers resolve contradictions in carcinogenicity data?

Methodological Answer:

  • Data Reconciliation :
    • Review component thresholds: IARC classifies carcinogens at ≥0.1%, while NTP/OSHA require higher evidence.
    • Conduct Ames tests (OECD 471) to assess mutagenicity.
    • Perform chronic toxicity studies (OECD 453) in rodents at 5–25 mg/kg/day doses over 12 months .

Data Contradiction Table:

SourceCarcinogenicity ClassificationReference
IARCPossible carcinogen (components ≥0.1%)
NTP/OSHANo carcinogens identified

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

MTSLFKWJINJVBO-OGKXSSEESA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C

Origin of Product

United States

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